molecular formula C9H12N2O B2777054 1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1558215-65-8

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2777054
CAS No.: 1558215-65-8
M. Wt: 164.208
InChI Key: ULAYFRKGIDBGDQ-UHFFFAOYSA-N
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Description

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H12N2O It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the corresponding amide. This amide is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Scientific Research Applications

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
  • 1-methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-cyclobutyl-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-8(6-12)5-11(10-7)9-3-2-4-9/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAYFRKGIDBGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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